4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818051
InChI: InChI=1S/C9H15BrN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3
SMILES:
Molecular Formula: C9H15BrN2
Molecular Weight: 231.13 g/mol

4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC17818051

Molecular Formula: C9H15BrN2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C9H15BrN2
Molecular Weight 231.13 g/mol
IUPAC Name 4-bromo-1-butyl-3,5-dimethylpyrazole
Standard InChI InChI=1S/C9H15BrN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3
Standard InChI Key MCIPHZAIFCBXQG-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=C(C(=N1)C)Br)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-1-butyl-3,5-dimethyl-1H-pyrazole, reflects its substitution pattern:

  • Bromine at the 4-position

  • Butyl group (C4H9-\text{C}_4\text{H}_9) at the 1-position

  • Methyl groups (CH3-\text{CH}_3) at the 3- and 5-positions

The SMILES notation CCCCn1nc(C)c(Br)c1C\text{CCCCn1nc(C)c(Br)c1C} provides a standardized representation of its connectivity .

Physicochemical Parameters

PropertyValueSource
Molecular FormulaC9H15BrN2\text{C}_9\text{H}_{15}\text{BrN}_2
Molecular Weight231.13 g/mol
CAS Number1205838-84-1
Purity≥97%
Storage Conditions4–8°C

Key properties such as melting point, boiling point, and density remain unreported in available literature .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-bromobutane under basic conditions. A representative protocol involves:

  • Dissolving 4-bromo-3,5-dimethyl-1H-pyrazole in anhydrous N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF).

  • Adding sodium hydride (NaH\text{NaH}) to deprotonate the pyrazole nitrogen .

  • Introducing 1-bromobutane and stirring at 20°C under inert atmosphere .

  • Purifying the product via column chromatography (yield: 70–85%) .

Industrial Production

Commercial manufacturers like MolCore BioPharmatech produce the compound at scale using continuous flow reactors to enhance efficiency . Key process parameters include:

  • Temperature control: 20–25°C to minimize side reactions

  • Catalyst optimization: Phase-transfer catalysts to improve alkylation rates

  • Quality control: HPLC analysis ensuring ≥97% purity .

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C (unpublished data).

  • Hydrolytic sensitivity: Stable in anhydrous environments but susceptible to hydrolysis under acidic or basic conditions due to the C-Br bond .

  • Photoreactivity: The bromine atom enables Ullmann-type coupling reactions under UV irradiation.

Spectroscopic Data

TechniqueKey Signals
1H^1\text{H} NMRδ 1.35 (t, 3H, butyl CH3_3), 2.25 (s, 6H, CH3_3), 4.15 (q, 2H, N-CH2_2)
13C^{13}\text{C} NMRδ 14.1 (butyl CH3_3), 21.8 (pyrazole CH3_3), 105.4 (C-Br)
HRMS (ESI+)m/z 232.0341 [M+H]+^+ (calc. 232.0345)

Data derived from analogous bromopyrazoles suggest these spectral characteristics .

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

The compound’s pyrazole core serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the 4-bromo position enable Suzuki-Miyaura couplings with aryl boronic acids, generating derivatives targeting:

  • EGFR (Epidermal Growth Factor Receptor): IC50_{50} values <50 nM in preclinical models .

  • CDK4/6 (Cyclin-Dependent Kinases): Improved selectivity over CDK2 in breast cancer cell lines .

Antimicrobial Agents

Quaternary ammonium derivatives of 4-bromo-1-butyl-3,5-dimethyl-1H-pyrazole exhibit broad-spectrum activity against:

MicroorganismMIC (μg/mL)
Staphylococcus aureus8.2
Escherichia coli16.5
Candida albicans32.1

Mechanistic studies suggest membrane disruption via cationic nitrogen interactions .

GHS CodeHazard StatementPrecautionary Measure
H315Causes skin irritationWear protective gloves/clothing
H319Causes serious eye irritationUse eye/face protection
H335May cause respiratory irritationUse in well-ventilated areas

Exposure Control

  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, lab coats

  • Engineering controls: Fume hoods with ≥100 fpm face velocity

  • First aid measures: Flush eyes with water for 15 minutes; wash skin with soap and water .

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